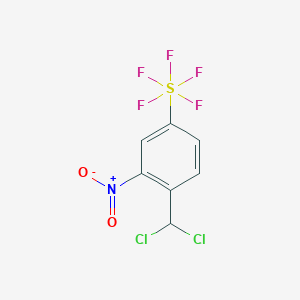

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene

描述

属性

IUPAC Name |

[4-(dichloromethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F5NO2S/c8-7(9)5-2-1-4(3-6(5)15(16)17)18(10,11,12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJUUBLOJOAITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution on Nitro-(pentafluorosulfanyl)benzenes

- According to European Patent EP 2625164 B1, nucleophilic aromatic substitution on nitro-substituted pentafluorosulfanylbenzenes enables the introduction of various substituents at positions ortho or para to the nitro group.

- The reaction involves treating 1-nitro-4-(pentafluorosulfanyl)benzene with nucleophiles such as alkoxides, thiolates, or halogenated methyl anions under controlled conditions (e.g., in DMF solvent at room temperature).

- For the dichloromethyl substituent, chloromethyl nucleophiles or chlorinated reagents can be used to introduce the dichloromethyl group ortho to the nitro substituent via nucleophilic substitution or vicarious nucleophilic substitution (VNS).

- The reaction conditions typically involve stirring the mixture at room temperature for 20 minutes to several hours, followed by aqueous workup and purification by column chromatography.

Chlorination of Methyl Substituents

- If a methyl group is initially introduced at the 2-position, it can be selectively chlorinated to a dichloromethyl group using reagents such as sulfuryl chloride or chlorine gas under radical or electrophilic conditions.

- The presence of the electron-withdrawing nitro and pentafluorosulfanyl groups facilitates selective chlorination without over-chlorination of the aromatic ring.

Key Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Nucleophilic substitution | 1-nitro-4-(pentafluorosulfanyl)benzene, RY-M+ in DMF, RT, 20 min | Substituted pentafluorosulfanylbenzene, ~80% yield | R = chloromethyl or related nucleophile |

| Chlorination of methyl group | Sulfuryl chloride or Cl2, solvent (e.g., CCl4), controlled temperature | Conversion to dichloromethyl derivative | Selective chlorination avoiding ring substitution |

| Purification | Column chromatography on silica gel | Isolated pure product | Rf ~0.46 in hexane solvent system |

Research Findings and Mechanistic Insights

- The nitro group’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution, especially at positions ortho and para to itself.

- The pentafluorosulfanyl group (SF5) is highly electron-withdrawing and sterically bulky, influencing regioselectivity and reaction rates.

- Vicarious nucleophilic substitution (VNS) is an effective method for introducing substituents such as chloromethyl groups onto nitro-(pentafluorosulfanyl)benzenes, as demonstrated in related SF5 aromatic chemistry.

- Direct fluorination methods (e.g., fluorination of diaryl disulfides) and Umemoto’s synthesis provide the SF5-substituted nitrobenzene precursors in good yields, which are then elaborated further.

Summary Table of Preparation Route

化学反应分析

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Addition: The pentafluorosulfanyl group can participate in addition reactions with suitable reagents.

Common reagents used in these reactions include hydrogen gas, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene, with the CAS number 623943-51-1, is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, supported by case studies and data tables.

Chemical Properties and Structure

This compound features a nitro group, dichloromethyl group, and a pentafluorosulfanyl group attached to a benzene ring. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8Cl2F5N1O2S1

- Molecular Weight : 307.06 g/mol

The presence of the pentafluorosulfanyl group significantly enhances the compound's reactivity and potential applications in materials science and organic synthesis.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its reactive functional groups allow for various transformations, enabling the creation of complex molecules. The following table summarizes some of its synthetic applications:

| Application | Description |

|---|---|

| Nucleophilic Substitution | The dichloromethyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various nucleophiles. |

| Electrophilic Aromatic Substitution | The nitro group activates the aromatic ring towards electrophilic attack, allowing for further functionalization. |

| Fluorination Reactions | The pentafluorosulfanyl group can be exploited in fluorination reactions to create fluorinated compounds with enhanced properties. |

Material Science

Due to its unique fluorinated structure, this compound is being explored for use in advanced materials, particularly in coatings and polymers that require enhanced thermal stability and chemical resistance. Research indicates that materials incorporating fluorinated compounds exhibit superior properties such as:

- Increased hydrophobicity

- Enhanced mechanical strength

- Improved thermal stability

Pharmaceutical Applications

The compound's structure suggests potential applications in medicinal chemistry. Its ability to modify biological activity through structural changes makes it a candidate for drug development. Studies have indicated that similar compounds can exhibit:

- Anticancer properties

- Antimicrobial activity

- Modulation of enzyme activity

Environmental Chemistry

Research into the environmental impact of fluorinated compounds is critical due to their persistence and potential toxicity. The study of this compound may provide insights into:

- Biodegradation pathways

- Toxicological effects on aquatic life

- Strategies for remediation of contaminated environments

Case Study 1: Synthesis of Fluorinated Aromatics

A study demonstrated the successful synthesis of fluorinated aromatic compounds using this compound as a precursor. The results showed that the incorporation of the pentafluorosulfanyl group significantly improved the yield and selectivity of the desired products.

Case Study 2: Antimicrobial Activity Assessment

In vitro studies assessed the antimicrobial activity of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant inhibitory effects against various bacterial strains, suggesting potential as new antimicrobial agents.

作用机制

The mechanism of action of 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dichloromethyl and pentafluorosulfanyl groups can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound of interest in both chemical and biological research.

相似化合物的比较

Structural and Electronic Effects

The reactivity and applications of SF₅-containing nitroaromatics depend heavily on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Reactivity in Nucleophilic Substitution

- SNAr Reactivity : The presence of -CHCl₂ in the target compound introduces steric hindrance, reducing reaction rates compared to analogs like 3-fluoro-5-nitro-1-SF₅-benzene, where smaller substituents (e.g., -F) allow faster nucleophilic attack .

- VNS Pathways : Unlike 4-nitro-1-SF₅-benzene, which undergoes efficient VNS with carbanions to yield alkylated products , the dichloromethyl group in the target compound may limit alkylation due to steric and electronic effects.

- Oxidative Amination: The methodology used for 2-nitro-N-aryl-5-SF₅-anilines (e.g., n-BuLi/KMnO₄ systems ) could theoretically apply to the target compound, but the dichloromethyl group might necessitate harsher conditions or lower yields.

常见问题

Basic: What are the optimal synthetic routes for preparing 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene, and how do yields vary with reaction conditions?

The compound can be synthesized via fluorination of precursor aryl sulfides or nitro-substituted derivatives. Three primary methods are documented:

- Direct fluorination of 1,2-bis(3-nitrophenyl)disulfide yields the target compound as a minor byproduct (6% GC purity) alongside 3-nitro-1-(pentafluorosulfanyl)benzene (39% yield) .

- Fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene using TBAF selectively replaces one nitro group with fluorine, though yields are moderate .

- Fluorination in MeCN achieves ~40% conversion with fewer byproducts compared to anhydrous HF, which requires excess fluorine and generates polyfluorinated impurities .

Key considerations : Excess fluorine reduces target yield due to over-fluorination. Distillation or chromatography is critical for purification, though separation from polyfluorinated byproducts remains challenging .

Advanced: How can fluorination conditions be optimized to minimize polyfluorinated byproducts during synthesis?

Reaction parameters significantly impact byproduct formation:

- Solvent choice : Fluorination in MeCN reduces polyfluorinated impurities (e.g., di- and tri-fluorinated derivatives) compared to HF, which promotes over-fluorination .

- Fluorine stoichiometry : Using 16+ equivalents of fluorine in MeCN increases conversion but risks byproduct formation. Lower equivalents (e.g., 3.6× in HF) balance yield and selectivity .

- Temperature control : Excessively high temperatures accelerate decomposition of intermediates like tribromomethyl anions, necessitating rapid quenching .

Methodological tip : Scale-up via direct fluorination of aryl sulfides in MeCN is preferable for gram-scale synthesis, while fluorodenitration suits smaller-scale functionalization .

Advanced: What factors govern regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving this compound?

Regioselectivity in SNAr is influenced by:

- Electron-withdrawing groups : The nitro and pentafluorosulfanyl groups activate the benzene ring, directing nucleophiles to the meta position relative to the nitro group .

- Steric effects : The dichloromethyl group imposes steric hindrance, favoring substitution at less hindered sites. For example, reactions with carbon nucleophiles (e.g., cyanomethylation) exhibit high meta selectivity .

- Reaction medium : Polar aprotic solvents (e.g., DMF) enhance reactivity with weak nucleophiles (e.g., amines), while alcoholic solvents with strong bases (e.g., KOH) accelerate oxygen nucleophile coupling .

Example : Methanolysis under reflux with KOH yields 3-methoxy-5-nitro derivatives, whereas DMF/K₂CO₃ facilitates thiol or amine substitution .

Advanced: How can contradictory data on fluorination yields and byproduct ratios be resolved?

Discrepancies arise from variations in:

- Fluorine delivery : Gas-phase vs. solution-phase fluorination alters reaction kinetics. For instance, anhydrous HF stabilizes intermediates but promotes over-fluorination .

- Substrate purity : Impurities in precursor aryl sulfides (e.g., residual sulfur) catalyze side reactions. Pre-purification via column chromatography improves reproducibility .

- Analytical methods : GC vs. NMR quantification may underreport polyfluorinated byproducts due to overlapping signals. High-resolution mass spectrometry (HRMS) is recommended for precise analysis .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

- Purity assessment : Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying fluorinated impurities .

- Structural elucidation : ¹⁹F NMR resolves pentafluorosulfanyl and fluorinated aromatic signals, while ¹H NMR identifies dichloromethyl and nitro group environments .

- Separation : Preparative HPLC or flash chromatography isolates SNAr products, particularly for isomers with similar polarities .

Advanced: How can decomposition of reactive intermediates (e.g., tribromomethyl anions) be mitigated during functionalization?

- Short reaction times : Rapid quenching (e.g., ice baths) prevents decomposition of unstable intermediates .

- Low-temperature conditions : Reactions involving strong bases (e.g., t-BuOK) should be conducted at ≤0°C to stabilize intermediates like Me₃N⁺ .

- Inert atmosphere : Argon or nitrogen environments minimize oxidative side reactions during SNAr .

Advanced: What role does the pentafluorosulfanyl (SF₅) group play in modulating electronic properties for materials science applications?

The SF₅ group acts as a strong electron-withdrawing moiety via inductive effects and negative hyperconjugation, enhancing:

- Two-photon absorption (TPA) : SF₅-substituted chromophores exhibit TPA cross-sections up to 2200 GM, making them viable for nonlinear optical materials .

- Thermal stability : The SF₅ group increases thermal decomposition temperatures, beneficial for high-performance polymers .

Research application : Functionalization via SNAr enables incorporation into π-conjugated systems for optoelectronic devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。